physicochemical properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
physicochemical properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
Executive Summary
This technical guide provides a comprehensive framework for the characterization of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the experimental methodologies required for robust characterization. As a novel compound, its empirical data is not widely published; therefore, this guide serves as a foundational blueprint for its scientific investigation. We present field-proven protocols for determining critical parameters such as melting point, solubility, and pKa, explaining the scientific rationale behind each procedural step. This approach ensures that the described methods are self-validating, fostering scientific integrity and reproducibility. All discussions are grounded in authoritative principles and methodologies, providing a reliable guide for laboratory execution.
Introduction
3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a substituted sulfonamide derivative incorporating a nitroaromatic ring and a propanoic acid moiety. Its structural complexity suggests a range of chemical functionalities that dictate its physical and biological behavior. An understanding of its physicochemical properties is paramount for any application, from synthetic chemistry to pharmacology. Properties such as solubility, melting point, and the acid dissociation constant (pKa) are fundamental predictors of a compound's behavior in various environments. For instance, these parameters critically influence formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.[1][2]
This guide provides the essential experimental workflows to elucidate these core properties, empowering researchers to generate the high-quality data necessary for informed decision-making in their research and development pipelines.
Chemical Structure:
(Structure based on compound name)
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. This information serves as the cornerstone for all subsequent experimental work.
| Property | Value | Source |
| CAS Number | 741731-75-9 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₇S | [4] |
| Molecular Weight | 304.28 g/mol | [4] |
| Physical Appearance | Expected to be a solid at room temperature. | Inferred from related structures. |
Key Physicochemical Properties & Experimental Determination
This section details the methodologies for determining the essential physicochemical properties of the title compound. The protocols are designed to be robust and are accompanied by explanations of the underlying principles.
Melting Point Determination
Significance: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[5] This property is also fundamental for material characterization and quality control.
Experimental Protocol: Capillary Melting Point Method
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[6]
-
Sample Preparation:
-
Ensure the sample of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7][8]
-
Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 2-3 mm.[7]
-
Pack the sample tightly by tapping the tube or dropping it through a long glass tube onto a hard surface.[5][7] This prevents the sample from shrinking away from the heat source during measurement.
-
-
Measurement (Using a Digital Melting Point Apparatus, e.g., Mel-Temp):
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick measurement by heating at a rapid rate (e.g., 10-20°C/min) to establish a rough range.[5] This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]
-
Insert the packed capillary tube into the apparatus.
-
Heat at a slow, controlled rate, ensuring the temperature increases by no more than 1-2°C per minute as it approaches the expected melting point.[6] A slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Record the Melting Range:
-
The result is reported as a range (T1 - T2). For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Important: Always use a fresh sample and a new capillary tube for each determination, as the compound may decompose or undergo structural changes upon melting and re-solidifying.[6][7]
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Diagram: Melting Point Determination Workflow
Solubility Profile
Significance: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation.[9] Understanding a compound's solubility in aqueous and organic media provides insight into its polarity and potential for absorption in biological systems. The presence of both a carboxylic acid and a sulfonamide group suggests pH-dependent aqueous solubility.
Experimental Protocol: Qualitative Solubility Classification
This protocol systematically classifies the compound based on its solubility in a series of common solvents.[10][11]
-
General Procedure: For each test, add approximately 25 mg of the compound to a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously for at least 30-60 seconds after each addition.[10][12] Observe if the solid dissolves completely.
-
Solvent Sequence:
-
Test 1: Water.
-
If soluble, the compound is a polar, likely low molecular weight substance. Test the resulting solution with litmus or pH paper to determine if it's acidic or basic.[11] Given the structure, an acidic nature is expected.
-
If insoluble, proceed to the next steps.
-
-
Test 2: 5% Sodium Hydroxide (NaOH) Solution.
-
The purpose of this step is to test for acidic functional groups. A strong acid (carboxylic acid) or a weak acid (sulfonamide N-H) will be deprotonated by a strong base like NaOH to form a more polar, water-soluble salt.
-
If soluble, it indicates the presence of an acidic group. Proceed to Test 3 to differentiate between strong and weak acids.
-
-
Test 3: 5% Sodium Bicarbonate (NaHCO₃) Solution.
-
Sodium bicarbonate is a weak base and will only react with relatively strong acids.
-
If soluble, this strongly indicates the presence of a carboxylic acid (pKa ~4-5), which is a strong organic acid.[10][11]
-
If insoluble in NaHCO₃ but soluble in NaOH, this would suggest the presence of a weaker acidic group, such as the sulfonamide proton.
-
-
Test 4: 5% Hydrochloric Acid (HCl) Solution.
-
This tests for the presence of basic functional groups (e.g., amines).[10] The compound is not expected to be soluble in dilute acid as it lacks a basic site for protonation.
-
-
Test 5: Organic Solvents.
-
Assess solubility in common organic solvents like ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) to understand its solubility in less polar environments, which is crucial for reaction chemistry and some analytical techniques.
-
-
Diagram: Solubility Classification Scheme
Spectroscopic Characterization
Spectroscopic analysis provides direct insight into the molecular structure and electronic properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. [13][14]The presence of chromophores—molecular groups with π bonds, like the nitro-substituted benzene ring in this compound—results in characteristic absorption spectra. [15] Expected Characteristics: The highly conjugated nitroaromatic system is expected to be a strong chromophore, leading to significant absorbance in the UV region (typically 200-400 nm). [14]The exact wavelength of maximum absorbance (λmax) can provide information about the electronic environment of the aromatic ring.
General Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Use a dual-beam spectrophotometer, measuring a solvent-only blank first to establish a baseline. [15]3. Scan the sample across the UV-Vis range (e.g., 190-800 nm) to obtain an absorbance spectrum. [13]4. The λmax can be used for quantitative analysis via the Beer-Lambert Law by creating a calibration curve with standards of known concentration. [13]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present in a molecule.
Expected Characteristics: Based on the structure of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, the following characteristic absorption bands (in cm⁻¹) are anticipated:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300-3200 cm⁻¹: N-H stretch of the sulfonamide.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (NO₂).
-
~1350 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group (SO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. [16] Expected ¹H NMR Characteristics:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Sulfonamide Proton (-SO₂NH-): A singlet or triplet (depending on coupling to adjacent CH₂), likely in the 7-9 ppm region.
-
Aromatic Protons: Three distinct signals in the aromatic region (~7-8.5 ppm), with splitting patterns determined by their positions relative to each other and the substituents.
-
Propanoic Acid Protons (-CH₂CH₂-): Two signals, likely appearing as triplets, in the aliphatic region (~2.5-4.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet for the three equivalent protons, typically around 3.8-4.0 ppm.
Expected ¹³C NMR Characteristics:
-
Ten distinct carbon signals are expected.
-
Carbonyl Carbon (-COOH): Signal in the ~170-180 ppm range.
-
Aromatic Carbons: Six signals in the ~110-160 ppm range.
-
Aliphatic Carbons (-CH₂CH₂-): Two signals in the ~30-50 ppm range.
-
Methoxy Carbon (-OCH₃): Signal around ~55-60 ppm.
Conclusion
This technical guide has detailed the essential framework for a thorough physicochemical investigation of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid. By following the outlined experimental protocols for melting point, solubility, pKa, and spectroscopic analysis, researchers can generate the critical data required to understand the compound's fundamental properties. This information is indispensable for advancing its study, whether for applications in medicinal chemistry, material science, or other scientific disciplines. The emphasis on methodological rationale and procedural detail is intended to ensure the generation of accurate, reproducible, and trustworthy data, forming a solid foundation for future research and development.
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